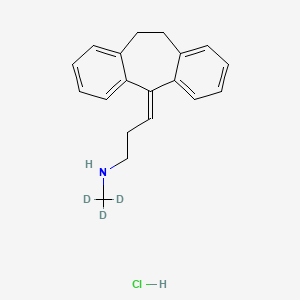

Nortriptyline-d3 Hydrochloride

Description

Significance of Deuterated Analogues in Contemporary Scientific Inquiry

Deuterated analogues, where hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable in analytical chemistry. clearsynth.comaptochem.com This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher mass. aptochem.com This mass difference is the cornerstone of their utility, especially in mass spectrometry-based analyses. scioninstruments.com

Key advantages of using deuterated compounds as internal standards include:

Enhanced Accuracy and Precision: They help to correct for variations during sample preparation, injection, and ionization in mass spectrometry, leading to more reliable quantitative results. clearsynth.comaptochem.comscioninstruments.com

Improved Method Robustness: By co-eluting with the analyte of interest, they provide a stable reference point, reducing the impact of matrix effects where other components in a sample can interfere with the measurement. clearsynth.comscioninstruments.com

Increased Throughput: The reliability they bring to analytical methods can reduce the need for repeat analyses, thereby increasing efficiency. aptochem.com

Stable isotopically labeled molecules are considered the gold standard for internal standards in many analytical applications due to their similar physical and chemical properties to the target analyte. researchgate.net

Overview of Nortriptyline (B1679971) and its Relevance in Pharmaceutical Research

Nortriptyline is a second-generation tricyclic antidepressant (TCA) and the primary active metabolite of amitriptyline (B1667244). medchemexpress.comcerilliant.com It is primarily used for the treatment of major depressive disorder. nih.govdrugbank.com Beyond its antidepressant effects, nortriptyline is also utilized off-label for managing conditions such as chronic pain, neuropathic pain, and myofascial pain. nih.gov

The mechanism of action of nortriptyline involves the inhibition of the reuptake of the neurotransmitters norepinephrine (B1679862) and, to a lesser extent, serotonin, at the presynaptic neuronal membrane. nih.govpatsnap.com This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its therapeutic effects. patsnap.com

Nortriptyline undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6. drugbank.com The significant inter-individual variability in its metabolism and resulting plasma concentrations has been a key area of pharmacokinetic research. drugbank.comnih.gov

Rationale for the Synthesis and Application of Nortriptyline-d3 Hydrochloride in Rigorous Scientific Investigations

The synthesis of this compound provides researchers with a high-fidelity internal standard for the quantitative analysis of nortriptyline in biological samples. cerilliant.comsigmaaldrich.com Given the variability in nortriptyline's pharmacokinetics, accurate measurement of its plasma levels is crucial for therapeutic drug monitoring and research studies. nih.govscielo.br

This compound is ideally suited for this purpose because its three deuterium atoms give it a distinct mass-to-charge ratio (m/z) in a mass spectrometer, allowing it to be easily distinguished from the unlabeled nortriptyline. aptochem.comscioninstruments.com At the same time, its chemical behavior during extraction, chromatography, and ionization is virtually identical to that of the parent drug. aptochem.comresearchgate.net This ensures that any sample loss or analytical variability affects both the standard and the analyte equally, allowing for precise correction and highly accurate quantification. clearsynth.comscioninstruments.com

The use of this compound as an internal standard is essential for a variety of research applications, including:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of nortriptyline.

Bioequivalence Studies: To compare the bioavailability of different formulations of nortriptyline.

Therapeutic Drug Monitoring: To ensure that patients maintain plasma concentrations within the therapeutic window, optimizing efficacy and minimizing toxicity. scielo.br

Forensic and Clinical Toxicology: For the accurate detection and quantification of nortriptyline in cases of overdose or for compliance monitoring. cerilliant.comsigmaaldrich.com

Scope and Objectives of Research Utilizing this compound

Research employing this compound is primarily focused on enhancing the precision and reliability of analytical methods for quantifying nortriptyline. The overarching objective is to support a deeper understanding of the drug's clinical pharmacology and to improve patient outcomes.

Specific research objectives include:

Developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) methods for the quantification of nortriptyline in various biological matrices. cerilliant.comsigmaaldrich.com

Investigating the influence of genetic polymorphisms, particularly in the CYP2D6 enzyme, on the metabolism and clearance of nortriptyline.

Conducting detailed pharmacokinetic profiling in specific patient populations, such as the elderly or those with hepatic impairment. nih.govpediatriconcall.com

Establishing definitive therapeutic ranges for nortriptyline in different clinical indications.

By providing a reliable analytical tool, this compound facilitates research that can lead to more personalized and effective use of nortriptyline in clinical practice.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-52-5, 136765-48-5 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Nortriptyline D3 Hydrochloride

Synthetic Routes for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The synthesis of nortriptyline-d3 hydrochloride involves the strategic introduction of deuterium atoms at specific positions within the nortriptyline (B1679971) molecule. The most common position for deuteration is the N-methyl group, resulting in an N-(methyl-d3) moiety. veeprho.com

Precursor Selection and Derivatization for Deuteration

The synthesis of this compound can commence from several precursors. One common approach involves the N-demethylation of amitriptyline (B1667244) to produce nortriptyline, which is then subjected to deuteration. chemicalbook.com Alternatively, synthetic routes can utilize precursors that are already primed for the introduction of a deuterated methyl group. For instance, 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene can be reacted with methylamine-d3 to yield nortriptyline-d3. chemicalbook.com

Another strategy involves the derivatization of nortriptyline itself. For example, secondary amines like nortriptyline can be protected with a benzhydryl group to facilitate more efficient and selective deuteration at other sites within the molecule. nih.gov

Catalytic Hydrogenation/Deuteration Techniques

Catalytic hydrogenation is a versatile technique for introducing deuterium. While traditionally used for the reduction of unsaturated bonds with deuterium gas, it can also be employed in reductive amination processes. For instance, a precursor ketone can be reacted with an amine in the presence of a deuterium source and a catalyst to form a deuterated amine. A patent describes a two-step process for nortriptyline synthesis involving the reduction of an intermediate, which could be adapted for deuteration by using a deuterium source during the reduction step. google.com

Deuterium Exchange Methods for Site-Specific Labeling

Deuterium exchange reactions offer a direct method for replacing hydrogen atoms with deuterium. These reactions can be catalyzed by acids, bases, or metals and are often performed in a deuterium-rich solvent like deuterium oxide (D2O). wikipedia.org For N-alklyamines, a method utilizing a combination of a Lewis acid, such as B(C6F5)3, and a Brønsted base catalyst can achieve efficient deuteration of the β-amino C-H bonds using acetone-d6 (B32918) as the deuterium source. nih.gov This method has been shown to be effective for various pharmaceuticals, including those with secondary amine moieties like nortriptyline. nih.gov Another patented method describes a protium-deuterium exchange reaction using deuterium oxide in the presence of a deuterium-reduced Adams catalyst (Pt-D2), sodium deuteroxide (NaOD), and deuterium peroxide (D2O2) at high temperatures. google.com

Challenges and Innovations in Deuterium Labeling Efficiency and Selectivity

A primary challenge in deuterium labeling is achieving high efficiency and site-selectivity. Incomplete deuteration can lead to a mixture of isotopologues, which can complicate analysis. Innovations in catalysis, such as the use of cooperative Lewis acid/Brønsted base systems, have enabled highly regioselective deuteration of specific C-H bonds. nih.gov Another challenge is the potential for "metabolic switching," where deuteration at one site may alter the metabolic profile of the drug, leading to unexpected metabolites. musechem.com Careful selection of the deuteration site is crucial to minimize this effect. Furthermore, the development of scalable and cost-effective deuteration methods remains an ongoing area of research. clearsynth.com

Physicochemical Characterization and Isotopic Purity Assessment of Synthesized this compound

Following synthesis, rigorous characterization is essential to confirm the chemical structure, isotopic purity, and location of the deuterium atoms in this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Location and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly well-suited for analyzing deuterated compounds.

²H NMR (Deuterium NMR): ²H NMR spectroscopy can be used to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the N-methyl carbon) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding non-deuterated carbon.

The isotopic purity, or the percentage of molecules that are correctly deuterated, can also be determined from NMR data by comparing the integrals of the relevant signals. High isotopic purity (typically >98%) is crucial for its use as an internal standard.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₈D₃N·HCl | scbt.com |

| Molecular Weight | 302.86 g/mol | scbt.com |

| CAS Number | 203784-52-5 | veeprho.comscbt.com |

| Appearance | Typically a solid | N/A |

| Purity (HPLC) | >95% | lgcstandards.com |

| Isotopic Purity | >98% |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the detailed characterization of isotopically labeled compounds like this compound. Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. researchgate.net This capability is essential for confirming the successful incorporation of deuterium atoms and for assessing the isotopic purity of the labeled compound.

HRMS analysis allows for the determination of the isotopic abundance, which is the ratio of the isotopically labeled compound to its unlabeled counterpart. researchgate.net For this compound, this involves measuring the signal intensity of the deuterated molecule (C₁₉H₁₈D₃N·HCl) relative to any residual unlabeled Nortriptyline (C₁₉H₂₁N·HCl). High isotopic purity, often required to be ≥98 atom% D, is crucial for its use as an internal standard to ensure accurate quantification in analytical methods.

Furthermore, HRMS is instrumental in assessing the chemical purity of this compound. By providing the exact mass of the molecule, it can help identify and quantify any potential impurities that may be present from the synthesis process. researchgate.net This untargeted full-scan data acquisition allows for the retrospective analysis of unknown compounds based on their accurate mass, retention time, and isotopic abundance patterns. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Description | Typical Specification |

|---|---|---|

| Molecular Formula | The chemical formula of the deuterated compound. | C₁₉H₁₈D₃N·HCl |

| Molecular Weight | The mass of the deuterated compound. | 302.86 g/mol pharmaffiliates.comisotope.com |

| Isotopic Purity | The percentage of deuterium atoms in the labeled position. | ≥98 atom% D |

| Chemical Purity | The percentage of the desired compound in the sample. | ≥98% isotope.com |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for determining the purity of this compound and for profiling any impurities. sigmaaldrich.compubcompare.ai These techniques separate the main compound from any related substances or degradation products, allowing for their individual quantification. ajpaonline.com

Reverse-phase HPLC is a commonly employed method for the analysis of nortriptyline and its analogs. humanjournals.com A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer solution. humanjournals.comycmou.ac.in The detection is often carried out using a PDA detector or a mass spectrometer. humanjournals.com The retention time of the main peak corresponding to this compound is used for its identification, while the areas of other peaks are used to quantify impurities. humanjournals.com

Impurity profiling is a critical aspect of quality control. Potential impurities in Nortriptyline can include process-related impurities from its synthesis, such as Amitriptyline EP Impurity B (also known as Cyclobenzaprine (B1214914) HCl or Nortriptyline EP Impurity E). veeprho.com Stability-indicating methods, which are developed to separate the drug from its degradation products, are crucial for this purpose. ajpaonline.com Forced degradation studies, involving exposure to acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the analytical method in separating nortriptyline from its potential degradants. ajpaonline.comhumanjournals.com

Table 2: Chromatographic Conditions for Nortriptyline Analysis

| Parameter | HPLC Method 1 humanjournals.com | HPLC Method 2 ycmou.ac.in | HPTLC Method ajpaonline.com |

|---|---|---|---|

| Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5µm) | Inertsil, C18, 250mm x 4.6mm, 5μm | HPTLC plates |

| Mobile Phase | Methanol:Phosphate (B84403) buffer (pH 6.3) with OPA (95:5 v/v) | 70% Methanol and 30% phosphate buffer of pH 7.5 | Toluene: Ethyl acetate: Methanol (6: 2: 1, v/v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | N/A |

| Detection | PDA detector at 239 nm | 220 nm | 210 nm |

| Retention Time/Factor | 8.459 min | N/A | 0.70 ± 0.07 |

Validation of Isotopic Integrity and Stability for Research Applications

The validation of isotopic integrity and stability is paramount to ensure that this compound is a reliable internal standard for research applications. sigmaaldrich.compubcompare.ainih.gov Isotopic integrity refers to the stability of the deuterium label on the molecule, ensuring that there is no isotopic exchange (H/D exchange) under analytical or storage conditions.

Stability studies are conducted to evaluate the robustness of the compound over time and under various environmental conditions. ajpaonline.com These studies typically involve storing the compound under specified conditions (e.g., -20°C, protected from light) and periodically analyzing its purity and isotopic composition. sigmaaldrich.com Forced degradation studies, as mentioned earlier, are also a key component of stability validation, demonstrating that the analytical method can distinguish the intact drug from any degradation products that might form under stress conditions such as acid or base hydrolysis, oxidation, and exposure to heat or light. ajpaonline.comhumanjournals.com

For instance, one study on nortriptyline (the non-labeled analog) showed degradation under acidic, oxidative, thermal, and photolytic stress, while another found it to be susceptible to hydrolysis and oxidation. ajpaonline.comhumanjournals.com Such data is critical for establishing appropriate storage and handling procedures to maintain the integrity of this compound as a reference material. The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for in vivo drug analysis and is crucial for validating the performance of the deuterated standard. nih.gov

Advanced Analytical Applications of Nortriptyline D3 Hydrochloride As an Internal Standard

Fundamentals of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Quantitative Analysis

Stable isotope dilution mass spectrometry (SID-MS) is a highly specific and accurate technique for quantifying molecules. nih.gov It involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, nortriptyline-d3 hydrochloride—to a sample. lgcstandards.com This "isotopic internal standard" is chemically identical to the analyte of interest (nortriptyline) but has a different mass due to the presence of deuterium (B1214612) atoms. lgcstandards.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. lgcstandards.com

Principles of Isotopic Internal Standards in Analytical Methodologies

The core principle behind using an isotopic internal standard like this compound is that it behaves identically to the unlabeled analyte (nortriptyline) during sample preparation, extraction, and analysis. lgcstandards.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. annlabmed.org Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification. annlabmed.org This approach is a significant improvement over using structurally similar but non-isotopic internal standards, which may not perfectly mimic the analyte's behavior. lgcstandards.com

This compound is particularly valuable in various analytical applications, including:

Clinical Toxicology: For accurate measurement of nortriptyline (B1679971) levels in cases of suspected overdose. cerilliant.comcerilliant.com

Forensic Analysis: In determining the presence and concentration of nortriptyline in forensic samples. cerilliant.comcerilliant.com

Urine Drug Testing: For monitoring patient compliance or detecting illicit use. cerilliant.comcerilliant.com

Isotope Dilution Methods: As a cornerstone of SID-MS for precise quantification. cerilliant.comcerilliant.comfishersci.com

Medication Monitoring: To ensure therapeutic levels of nortriptyline are maintained in patients. cerilliant.comcerilliant.comfishersci.com

Advantages of Deuterated Analogues in Minimizing Matrix Effects and Enhancing Precision

One of the most significant challenges in bioanalytical chemistry is the "matrix effect," where other components in a biological sample (like blood or urine) interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. chromatographyonline.comresearchgate.net Deuterated internal standards like this compound are instrumental in overcoming this challenge.

Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. annlabmed.org By calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to several key advantages: annlabmed.org

Improved Accuracy: Minimizes the impact of ion suppression or enhancement from the sample matrix. annlabmed.org

Enhanced Precision: Reduces the variability in results, often achieving a relative standard deviation (RSD) of less than 15%.

Increased Reliability: Ensures that the quantitative data is robust and reproducible across different samples and analytical runs. olemiss.edu

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nortriptyline Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs like nortriptyline in biological matrices, and the use of this compound is integral to these methods. cerilliant.comolemiss.edunih.gov

Chromatographic Separation Optimization for Nortriptyline and this compound

Effective chromatographic separation is crucial to distinguish nortriptyline and its internal standard from other compounds in the sample. core.ac.uk While nortriptyline and its deuterated analog have virtually identical retention times, the goal is to separate them from other potential interferences. core.ac.uk

Several factors are optimized to achieve this separation:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used. nih.govnih.gov

Mobile Phase Composition: The ratio of organic solvent (like acetonitrile (B52724) or methanol) to an aqueous buffer is adjusted to control the elution of the analytes. core.ac.uknih.gov For instance, one study found that a mobile phase of 35% acetonitrile and 65% buffer at pH 5.6 provided optimal separation for nortriptyline. core.ac.uk

Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of nortriptyline and can significantly influence peak shape and retention time. core.ac.uk

Tandem Mass Spectrometry (MS/MS) Parameters Optimization for Selective Ion Monitoring

Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for both nortriptyline and this compound. olemiss.edu This process, known as Multiple Reaction Monitoring (MRM), involves selecting the protonated molecule of the analyte in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific fragment ion in the second mass analyzer. olemiss.edu

Optimization of MS/MS parameters is essential for maximizing sensitivity and specificity. olemiss.edu These parameters include:

Collision Energy

Declustering Potential

Dwell Time

Collision Cell Exit Potential

A study developing an LC-MS/MS method for tricyclic antidepressants monitored two specific MRM transitions for each compound, including nortriptyline and its d3-labeled internal standard, to ensure maximum selectivity and sensitivity. olemiss.edu

Matrix Effects and Compensation Strategies Utilizing this compound

As previously mentioned, matrix effects can significantly compromise the accuracy of LC-MS/MS analyses. chromatographyonline.com The use of this compound as an internal standard is a primary strategy to compensate for these effects. cerilliant.com By adding the internal standard to the sample early in the workflow, it undergoes the same sample preparation and ionization processes as the analyte. annlabmed.org

Studies have shown that this approach effectively mitigates matrix effects. For example, in the development of an LC-MS/MS method for tricyclic antidepressants in human plasma, no significant matrix effect was observed when using deuterated internal standards, including nortriptyline-d3. olemiss.edu The accuracy and precision of the method were found to be high, demonstrating the robustness of this compensation strategy. olemiss.edu

Below is a table summarizing the accuracy and precision from a validation study of an LC-MS/MS method for nortriptyline using nortriptyline-d3 as an internal standard.

| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Nortriptyline | 40 | 96 | 0.53 |

| Nortriptyline | 120 | 101 | 2.56 |

This data is derived from a study on the LC-MS/MS analysis of tricyclic antidepressants in human plasma. olemiss.edu

Method Validation Parameters: Linearity, Accuracy, Precision, and Limits of Detection/Quantification

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. When this compound is used as an internal standard, the method's performance is assessed for the quantification of the target analyte, Nortriptyline. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Linearity: A method's linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. For Nortriptyline analysis using its deuterated internal standard, high correlation coefficients (R²) are consistently achieved, typically greater than 0.99. olemiss.edu In one liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, linearity for Nortriptyline was established with R² values exceeding 0.999 on two different instruments. olemiss.edu Another study reported a linear range of 200 µg/ml to 1000 µg/ml for gabapentin (B195806) and 5 µg/ml to 25 µg/ml for Nortriptyline HCl, with a correlation coefficient of 0.9998 for Nortriptyline. jyoungpharm.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or bias. Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (%RSD). researchgate.net Methods using Nortriptyline-d3 HCl demonstrate high accuracy and precision. For instance, an LC-MS/MS method for Nortriptyline in human plasma showed accuracy for quality control samples at 40 ng/mL and 120 ng/mL to be 99% and 100%, respectively. olemiss.edu The corresponding precision (%RSD) was 0.70% and 2.14%, indicating excellent reproducibility. olemiss.edu In another validation, the mean recovery for Nortriptyline was found to be between 99% and 100%. jyoungpharm.org Intra- and inter-day precision values for Nortriptyline analysis generally meet the stringent acceptance criteria set by regulatory guidelines. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. ijarsct.co.inajpaonline.com A sensitive LC-MS/MS method for Nortriptyline in human plasma, which utilized a deuterated internal standard mix including Nortriptyline-d3, identified both the LOD and LOQ to be 1 ng/mL. olemiss.edu Another study established an LOQ of 100 ng/mL for a panel of tricyclic antidepressants, including Nortriptyline. chromatographyonline.com The sensitivity of these methods allows for the reliable measurement of low analyte levels in biological samples.

Table 1: Method Validation Parameters for Nortriptyline Quantification using this compound as an Internal Standard This table is interactive. Click on the headers to sort the data.

| Parameter | Matrix | Method | Finding | Citation |

|---|---|---|---|---|

| Linearity | Human Plasma | LC-MS/MS | Concentration range: 25-400 ng/mL; R² > 0.9993 | olemiss.edu |

| Linearity | Pharmaceutical Formulation | RP-HPLC | Concentration range: 5-25 µg/mL; R² = 0.9998 | jyoungpharm.org |

| Accuracy | Human Plasma | LC-MS/MS | 99% at 40 ng/mL; 100% at 120 ng/mL | olemiss.edu |

| Accuracy | Pharmaceutical Formulation | RP-HPLC | Mean recovery: 99.45% - 99.96% | jyoungpharm.org |

| Precision | Human Plasma | LC-MS/MS | %RSD: 0.70% at 40 ng/mL; 2.14% at 120 ng/mL | olemiss.edu |

| Precision | Pharmaceutical Formulation | RP-HPLC | %RSD < 0.2% | jyoungpharm.org |

| LOD/LOQ | Human Plasma | LC-MS/MS | LOD = 1 ng/mL; LOQ = 1 ng/mL | olemiss.edu |

| LOD/LOQ | Pharmaceutical Formulation | RP-HPLC | LOD = 0.8727 µg/mL; LOQ = 2.6447 µg/mL | jyoungpharm.org |

| LOD/LOQ | Human Urine | GC-MS | LOQ = 234 ng/mL | mdpi.com |

Application in Complex Biological Matrices for Research Purposes (excluding clinical human trials)

The quantification of analytes in complex biological matrices like plasma, urine, and whole blood presents significant analytical challenges due to the presence of endogenous components such as proteins, lipids, and salts. uc.pt this compound is instrumental in overcoming these challenges in research settings, such as pharmacokinetic studies in animals. veeprho.comnih.gov

Sample Preparation Techniques and Extraction Efficiencies

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest. uc.pt The choice of technique depends on the matrix, the analyte's properties, and the sensitivity required. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comencyclopedia.pub

Protein Precipitation (PPT): This is a rapid and simple technique often used for plasma samples. It involves adding a solvent, typically cold acetonitrile, to crash out proteins. olemiss.edunih.gov One validated LC-MS/MS method for Nortriptyline in human plasma used a simple PPT with acetonitrile, followed by filtration, evaporation, and reconstitution, demonstrating a robust and reproducible extraction procedure. olemiss.edu

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For Nortriptyline analysis in rat plasma, a validated HPLC-MS method involved LLE with methyl t-butyl ether after alkalinizing the sample with sodium hydroxide. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide cleaner extracts than PPT or LLE. rcaap.pt For a panel of antidepressants including Nortriptyline, SPE using Strata™-X cartridges was employed for extraction from plasma and urine samples. rcaap.pt

Microextraction Techniques: More recent, miniaturized techniques have been developed to reduce solvent consumption and sample volume. These include hollow-fiber liquid-phase microextraction (HF-LPME) and dispersive liquid-liquid microextraction (DLLME). encyclopedia.pubnih.gov One HF-LPME method used a disposable polypropylene (B1209903) hollow fiber and dodecane (B42187) as the organic phase to extract Nortriptyline and other antidepressants from whole blood. mdpi.comencyclopedia.pub

Table 2: Sample Preparation Techniques for Nortriptyline Analysis using Deuterated Internal Standards This table is interactive. Click on the headers to sort the data.

| Technique | Matrix | Key Steps/Reagents | Reported Efficiency/Recovery | Citation |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Human Plasma | Cold acetonitrile, filtration, evaporation, reconstitution | Robust and reproducible for over 350 samples | olemiss.edu |

| Liquid-Liquid Extraction (LLE) | Rat Plasma | Alkalinized with NaOH, extracted with methyl t-butyl ether | Method successfully applied to a pharmacokinetic study | nih.gov |

| Solid-Phase Extraction (SPE) | Plasma, Urine | Strata™-X cartridges | LOQ values varied from 1 to 15 ng/mL | rcaap.pt |

| Hollow-Fiber LPME | Whole Blood | Polypropylene fiber, dodecane (organic phase), 0.1 M formic acid (acceptor phase) | Not specified, but successfully applied | mdpi.comencyclopedia.pub |

| Dispersive Solid Phase Extraction (dSPE) | Plasma, Urine | Hydrophobic magnetic nanoparticles combined with coacervative microextraction | Relative recoveries: 89–105% | sid.ir |

Interference Assessment and Mitigation Strategies

Interference can arise from several sources, including endogenous matrix components (matrix effects), co-administered drugs, or structurally similar compounds. waters.comoup.com The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. clearsynth.com

Matrix Effects: These occur when co-eluting endogenous substances suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.comwaters.com A study analyzing 15 tricyclic antidepressants found that while no significant interference was observed from most endogenous compounds, high concentrations of triglycerides caused some interference (17%) for Nortriptyline at low concentrations. waters.com Mitigation strategies involve optimizing sample cleanup to remove interfering components like lipids and phospholipids. rcaap.pt

Isobaric and Structural Interference: Interference can also come from compounds with the same nominal mass or similar structure. Cyclobenzaprine (B1214914), for instance, differs from amitriptyline (B1667244) only by a double bond, and its metabolite, norcyclobenzaprine, is similarly related to Nortriptyline. oup.com This structural similarity can cause co-elution and interference in HPLC methods. oup.com A key mitigation strategy is the use of mass spectrometry, specifically tandem mass spectrometry (MS/MS). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the method can selectively quantify the target analyte even in the presence of interfering compounds. olemiss.eduwaters.com In the case of cyclobenzaprine interference, gas chromatography-mass spectrometry (GC-MS) analysis after derivatization was able to successfully resolve and distinguish between Nortriptyline and its interfering counterpart. oup.com

Cross-talk from Internal Standard: A potential issue with SIL-IS is the presence of a small amount of the unlabeled analyte in the standard material or in-source fragmentation/exchange. A mass difference of at least three mass units between the analyte and the standard is generally required to prevent spectral overlap. acanthusresearch.com Careful selection of the deuterated standard and optimization of MS conditions are essential to mitigate this.

Emerging Analytical Platforms and Future Directions for this compound Utilization

The field of analytical chemistry is continuously evolving, with a drive towards faster, more sensitive, and higher-throughput methods. While LC-MS/MS remains the workhorse for bioanalysis, several emerging platforms are being applied to the analysis of tricyclic antidepressants like Nortriptyline.

Ultrafast and High-Throughput Systems: To meet the demand for faster analysis times, particularly in toxicology and drug monitoring, ultrafast systems have been developed. The RapidFire High-throughput Mass Spectrometry System, an ultrafast solid-phase extraction (SPE)/MS/MS platform, can analyze samples for a panel of eight tricyclic antidepressants, including Nortriptyline, with a cycle time of under 13 seconds per sample. hpst.cz Another approach, rapid on-line sample preparation and injection (ROSPI), uses a standard LC-MS/MS system with a guard cartridge for direct sample injection, achieving analysis times of less than 2 minutes. chromatographyonline.com These platforms maintain the accuracy and precision afforded by using internal standards like this compound while dramatically increasing sample throughput.

Advanced Separation and Detection Technologies: Advances in chromatography include the use of ultra-high performance supercritical fluid chromatography (UHSFC). One method coupled UHSFC with tandem mass spectrometry for the enantiomeric separation of citalopram, demonstrating the potential of this technique for complex separations. rcaap.pt The development of novel stationary phases and column technologies continues to improve the separation efficiency for challenging analytes. nih.gov In mass spectrometry, high-resolution instruments like Quadrupole-Time-of-Flight (Q-TOF) offer enhanced specificity and the ability to perform retrospective data analysis. researchgate.net

Future Directions: The utility of deuterated internal standards like this compound is set to expand with these technological advancements. The push towards "greener" analytical chemistry will likely favor the continued development of microextraction techniques that minimize solvent use. encyclopedia.pubnih.gov Furthermore, as the focus of pharmaceutical research shifts towards targeted therapies and personalized medicine, the demand for highly accurate and precise bioanalytical methods will only increase. resolvemass.ca Innovations in the synthesis of deuterated materials could also lead to their application in new areas, such as tracers in studies of biodegradable materials or components in advanced drug delivery systems. resolvemass.ca The fundamental role of this compound as an internal standard will remain critical in ensuring the data quality required to drive these future research and development efforts.

Mechanistic Investigations of Nortriptyline Metabolism and Disposition Utilizing Deuterium Labeling

Role of Deuterium (B1214612) Labeling in Elucidating Cytochrome P450-Mediated Metabolism of Nortriptyline (B1679971)

Deuterium labeling is a critical technique for investigating the metabolism of nortriptyline, which is primarily mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.org The substitution of hydrogen with deuterium at specific molecular positions can significantly influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). google.cominformaticsjournals.co.in This effect provides valuable insights into the mechanisms of drug biotransformation. informaticsjournals.co.in

The primary metabolic pathways of nortriptyline in humans are 10-hydroxylation and N-demethylation. nih.govnih.gov Studies utilizing cDNA-expressed human cytochrome P450 isozymes have identified CYP2D6 as the principal enzyme responsible for the hydroxylation of nortriptyline, a major metabolic route. nih.gov N-demethylation, another significant pathway, is mediated by multiple CYP isozymes, including CYP2D6, CYP2C19, and CYP1A2. nih.gov

The use of deuterium-labeled compounds, such as deuterated amitriptyline (B1667244) (the parent drug of nortriptyline), has been crucial in studying these pathways. For instance, in vitro studies with human liver microsomes using deuterium-labeled amitriptyline helped to understand the interaction and mutual inhibition between amitriptyline and nortriptyline at the level of hydroxylation. nih.gov Such studies allow for the clear differentiation and quantification of the parent drug and its metabolites.

The major metabolites formed include (E)-10-hydroxynortriptyline and desmethylnortriptyline. nih.govmedchemexpress.comg-standaard.nl The formation of these metabolites is catalyzed by different CYP isoforms, and understanding their relative contributions is essential for predicting drug-drug interactions and interindividual variability in metabolism. nih.govnih.gov

In vitro systems, such as human liver microsomes and heterologously expressed CYP enzymes, are invaluable for studying the kinetics of nortriptyline metabolism. nih.govnih.govnih.gov These systems allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively. nih.gov

Studies have shown that nortriptyline E-10-hydroxylation exhibits biphasic kinetics in human liver microsomes, suggesting the involvement of at least two different enzymes. nih.gov Kinetic analyses have identified a high-affinity component mediated by CYP2D6 and a low-affinity component mediated by CYP3A4. nih.gov

| Enzyme | Metabolic Pathway | Km (μM) | Vmax (mol/hr/mol CYP) |

| CYP2D6 | Hydroxylation | 0.48-0.74 | 130 |

| CYP2D6 | Demethylation | 0.48-0.74 | 19 |

| CYP3A4 | E-10-hydroxylation (low affinity) | 37.4 | - |

| CYP2C19 | Demethylation | 54-118 | 93 |

| CYP1A2 | Demethylation | 54-118 | 6.8 |

Note: Data compiled from studies on cDNA-expressed human cytochrome P450 isozymes. nih.govnih.gov Vmax for CYP3A4 was not specified in the provided source.

Kinetic Isotope Effects (KIE) in Nortriptyline Biotransformation

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzymatic reactions, including those involved in drug metabolism. numberanalytics.comnumberanalytics.com It is particularly useful for determining whether the cleavage of a specific bond, such as a carbon-hydrogen (C-H) bond, is a rate-limiting step in a reaction. osti.gov

The KIE is defined as the ratio of the reaction rate for a molecule with a lighter isotope (kL) to the rate for a molecule with a heavier isotope (kH) at the same position (KIE = kL/kH). numberanalytics.comnumberanalytics.com This effect arises from the difference in zero-point vibrational energy between bonds involving the different isotopes. numberanalytics.com A bond to a heavier isotope has a lower zero-point energy and is therefore stronger, requiring more energy to break.

There are two main types of KIEs:

Primary KIE: Occurs when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. Primary KIEs are typically significant, with values often greater than 2 for hydrogen/deuterium substitution. numberanalytics.com

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through steric or electronic effects. Secondary KIEs are generally much smaller, close to 1. numberanalytics.com

Transition state theory provides a fundamental framework for understanding KIEs, relating the reaction rate to the energy difference between the reactants and the transition state. numberanalytics.comnumberanalytics.com Quantum mechanical tunneling can also contribute significantly to KIEs, especially in hydrogen transfer reactions, leading to much larger than expected KIE values. numberanalytics.comnih.gov

KIEs in drug metabolism are often determined through competitive experiments. numberanalytics.com In this design, a mixture of the unlabeled drug (e.g., nortriptyline) and its deuterated analog (e.g., Nortriptyline-d3) is incubated with the metabolizing system, such as human liver microsomes or a specific CYP enzyme.

The relative rates of metabolism of the two isotopic forms are then determined by measuring the ratio of the unlabeled and labeled metabolites formed over time. This approach is highly sensitive and can minimize experimental variability. numberanalytics.com Mass spectrometry is the analytical technique of choice for these studies due to its ability to differentiate and quantify the isotopically labeled and unlabeled compounds and their metabolites. veeprho.com

The magnitude of the observed KIE provides crucial information about the reaction mechanism. A significant primary KIE (typically >1.5) for the hydroxylation or demethylation of nortriptyline would indicate that the cleavage of the C-H bond at the site of deuteration is a rate-limiting or partially rate-limiting step in the catalytic cycle of the involved CYP enzyme. osti.govresearchgate.net

The interpretation of KIE data, in conjunction with other kinetic and structural information, allows for a detailed reconstruction of the reaction mechanism, providing insights into the transition state structure and the factors that control the rate and selectivity of drug metabolism. osti.govnih.govresearchgate.net

Dispositional Studies in Non-Human Biological Systems (e.g., In Vitro Liver Microsomes, Animal Models)

The disposition of nortriptyline, a tricyclic antidepressant and the primary active metabolite of amitriptyline, has been extensively studied in various non-human biological systems to elucidate its metabolic fate. medchemexpress.compharmgkb.org These models, including in vitro liver microsomes and animal models, provide controlled environments to investigate the intricate processes of absorption, distribution, metabolism, and excretion. The use of deuterated analogs, such as Nortriptyline-d3 Hydrochloride, has become a valuable tool in these studies, offering a means to trace the molecule and understand the impact of isotopic substitution on its pharmacokinetic profile. medchemexpress.commedchemexpress.com

Distribution studies in animal models, such as rats, have shown that nortriptyline distributes to various tissues, including the heart, lungs, brain, and liver. drugbank.com This wide distribution is consistent with its lipophilic nature. Plasma protein binding of nortriptyline is substantial, further influencing its distribution and availability to target sites. drugbank.com

In a study involving Greyhound dogs, the pharmacokinetics of intravenously and orally administered amitriptyline and its metabolite nortriptyline were investigated. Following a single oral or IV dose of amitriptyline, blood samples were collected and plasma concentrations of both compounds were measured. researchgate.net This type of animal model provides crucial data on the absorption and distribution of nortriptyline in a living system.

The clearance of nortriptyline is primarily driven by hepatic metabolism. In vitro studies using human liver microsomes have been pivotal in identifying the specific enzymes involved. nih.govresearchgate.neteurofinsdiscovery.com The primary metabolic pathways are N-demethylation and hydroxylation, followed by glucuronic acid conjugation. drugbank.comresearchgate.net

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a major role in the hydroxylation of nortriptyline, leading to the formation of its main active metabolite, 10-hydroxynortriptyline. pharmgkb.orgdrugbank.com This metabolite exists as two stereoisomers, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, with the E-isomer being produced at a significantly higher rate. pharmgkb.org Other CYP isozymes, including CYP1A2, CYP2C19, and CYP3A4, also contribute to its metabolism. drugbank.com

Excretion of nortriptyline and its metabolites occurs predominantly through the urine, with a smaller fraction eliminated in the feces via biliary excretion. drugbank.comnih.gov Only a small percentage of the parent drug is excreted unchanged in the urine. drugbank.com Studies in animal models have corroborated these findings, demonstrating the importance of renal excretion for the elimination of nortriptyline metabolites.

| Parameter | Finding | Source |

| Primary Metabolic Pathways | N-demethylation, Hydroxylation, Glucuronide Conjugation | drugbank.comresearchgate.net |

| Key Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | pharmgkb.orgdrugbank.com |

| Primary Active Metabolite | 10-hydroxynortriptyline | drugbank.com |

| Primary Excretion Route | Urine | drugbank.comnih.gov |

Impact of Deuteration on Metabolic Stability and Pathway Predominance

The substitution of hydrogen with deuterium at specific molecular positions can significantly alter the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect. juniperpublishers.com This effect arises from the greater bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during enzymatic reactions. nih.gov

For drugs like nortriptyline, where metabolism by CYP enzymes involves the cleavage of a C-H bond, deuteration can lead to a decreased rate of metabolism. juniperpublishers.comnih.gov This has been demonstrated in various studies where deuterated compounds exhibited improved metabolic stability in vitro. The deuteration of Nortriptyline to this compound is intended to leverage this effect.

Advanced Spectroscopic and Structural Elucidation Applications of Nortriptyline D3 Hydrochloride

Utilizing Deuterium (B1214612) in NMR Spectroscopy for Conformational Analysis and Ligand-Binding Studies

The presence of deuterium in nortriptyline-d3 hydrochloride offers unique advantages in NMR spectroscopy, extending beyond simple compound identification to enable detailed investigations into its three-dimensional structure and interactions with biological targets.

Hydrogen-deuterium exchange (HDX) is a powerful technique for probing the solvent accessibility of different parts of a molecule. wikipedia.org In the context of this compound, while the deuterium atoms are covalently bonded to a carbon and not readily exchangeable, the principle of HDX can be applied to study the exchangeable protons on the molecule, such as the amine proton. By dissolving the compound in a deuterated solvent like D2O, the rate of exchange of labile protons with deuterium from the solvent can be monitored by NMR. wikipedia.org This provides insights into the molecule's interaction with the solvent and the local chemical environment of the exchangeable protons. The rate of this exchange is influenced by factors such as pH and temperature, and studying these effects can reveal information about the molecule's pKa and the stability of its different protonation states. longdom.orgmdpi.com

The analysis of NMR spectra in various solvents can also elucidate solvent-induced conformational changes. The chemical shifts of protons near the deuterated methyl group can be subtly influenced by the isotopic substitution, and changes in these shifts in different solvent environments can indicate preferential solvation and its effect on the molecule's conformation.

The deuterium label in this compound is invaluable for the analysis of complex biological mixtures, such as plasma or urine, and for the identification of its metabolites. medchemexpress.com In an NMR spectrum of a biological sample containing both the parent drug and its metabolites, the signal from the deuterated methyl group serves as a unique spectroscopic marker. This allows for the unambiguous identification and quantification of nortriptyline (B1679971) and its d3-containing metabolites amidst a background of endogenous molecules.

The metabolism of nortriptyline primarily involves hydroxylation and demethylation. drugbank.com The main active metabolite is 10-hydroxynortriptyline. drugbank.com When nortriptyline-d3 is administered, the resulting metabolites, such as 10-hydroxynortriptyline-d3, will retain the deuterium label, facilitating their detection and structural characterization by NMR. This is particularly useful for distinguishing between metabolites of nortriptyline and other co-administered drugs or endogenous compounds that may have similar chemical structures.

Table 1: Key Metabolites of Nortriptyline

| Metabolite Name | Metabolic Pathway |

| 10-hydroxynortriptyline | Hydroxylation |

| Desmethylnortriptyline | Demethylation |

| (E)-10-Hydroxynortriptyline | Hydroxylation |

| (Z)-10-Hydroxynortriptyline | Hydroxylation |

This table is for illustrative purposes and includes major metabolic pathways.

Mass Spectrometry Fragmentation Pathways and Mechanistic Insights

Mass spectrometry is a cornerstone technique in pharmaceutical analysis, and the use of isotopically labeled compounds like this compound significantly enhances its capabilities, particularly in fragmentation analysis and quantitative studies. ojp.gov

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint for identification. The presence of the three deuterium atoms in this compound results in a 3-Dalton mass shift compared to the unlabeled compound. nih.gov This mass shift is retained in any fragment ions that contain the N-methyl-d3 group.

By comparing the MS/MS spectra of nortriptyline and nortriptyline-d3, researchers can definitively identify which fragments contain the deuterated methyl group. nih.gov This information is crucial for elucidating the fragmentation pathways and confirming the structures of the product ions. core.ac.uk For example, a common fragmentation of nortriptyline involves the loss of the side chain. Observing whether this loss includes the d3-label helps to pinpoint the exact bond cleavage sites. This detailed mechanistic understanding of fragmentation is essential for developing robust and specific analytical methods for the detection and quantification of nortriptyline in various matrices. oup.com

Table 2: Common Mass Spectrometric Transitions for Nortriptyline and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nortriptyline | 264 | 233 |

| Nortriptyline-d3 | 267 | 233 |

Data compiled from various analytical methods. oup.com The transition for nortriptyline-d3 shows the loss of the deuterated side chain component.

Quantitative mass spectrometry imaging (qMSI) is an advanced technique that allows for the visualization and quantification of the spatial distribution of molecules directly in tissue sections. scispace.comrsc.org While direct application of qMSI with nortriptyline-d3 as the imaging probe itself is not widely documented in available research, the principles of using deuterated compounds as internal standards are fundamental to achieving accurate quantification in MSI. nih.govnih.gov

In a typical qMSI workflow for mapping the distribution of nortriptyline in a tissue sample (e.g., a brain slice), a solution of this compound would be sprayed uniformly over the tissue section to serve as an internal standard. nih.gov During the MSI experiment, the signal intensity of the unlabeled nortriptyline at each pixel is normalized to the signal intensity of the co-localized nortriptyline-d3. This normalization corrects for variations in ionization efficiency and matrix effects across the heterogeneous tissue surface, thereby enabling accurate quantification of the drug's concentration in different anatomical regions. nih.gov This approach is critical for understanding the drug's distribution and target engagement in preclinical research.

Computational Chemistry and Molecular Modeling Informed by Deuterated Analogues

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to understand drug-receptor interactions at the atomic level. nih.gov The experimental data obtained from spectroscopic studies of deuterated analogues like this compound can provide valuable constraints and validation for these computational models.

For instance, conformational preferences of nortriptyline in solution, as determined by NMR studies, can be used to validate the force fields and sampling methods used in molecular dynamics simulations. copernicus.org The crystal structure of the Drosophila melanogaster dopamine (B1211576) transporter in complex with nortriptyline has provided significant insights into its binding mode. nih.gov Computational studies based on such crystal structures can be further refined using experimental data from solution-phase studies. While the deuterium substitution in nortriptyline-d3 does not significantly alter its electronic structure, the subtle changes in vibrational frequencies and moments of inertia can be incorporated into high-level quantum mechanical calculations to refine the understanding of its conformational energy landscape.

By integrating experimental data from advanced spectroscopic techniques with computational modeling, a more comprehensive and accurate picture of the molecular properties and biological interactions of nortriptyline can be achieved. The use of this compound is instrumental in providing the high-quality experimental data needed to inform and validate these sophisticated computational approaches.

Density Functional Theory (DFT) Calculations for Deuterium-Containing Molecules

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with considerable accuracy. researchgate.netnih.gov In the context of deuterium-containing molecules like this compound, DFT provides a theoretical framework to understand the structural and spectroscopic consequences of isotopic substitution.

Research on related tricyclic antidepressants has demonstrated the utility of DFT, often using the B3LYP functional, to optimize molecular structures and calculate theoretical spectroscopic data (IR, NMR) that closely match experimental findings. als-journal.comresearchgate.net For this compound, DFT calculations can precisely predict how deuteration of the N-methyl group affects the molecule's properties. The primary influence of the deuterium atoms is on the vibrational modes of the molecule. Due to the greater mass of deuterium compared to protium, the vibrational frequencies of the C-D bonds are significantly lower than those of the corresponding C-H bonds. This phenomenon, known as the kinetic isotope effect, can be accurately modeled by DFT.

These calculations are instrumental in interpreting experimental infrared (IR) spectra. By comparing the calculated spectra of deuterated and non-deuterated nortriptyline, specific vibrational peaks can be unambiguously assigned. Furthermore, DFT can be used to calculate NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. als-journal.commdpi.com The presence of deuterium induces small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects on chemical shifts. mdpi.com Theoretical calculation of these effects provides a powerful tool for confirming the site of deuteration and for detailed structural analysis in solution. mdpi.com

Table 1: Comparison of DFT-Calculated Vibrational Frequencies for C-H vs. C-D Bonds This table presents illustrative data based on typical vibrational frequency shifts observed upon deuteration. Actual values would be derived from specific DFT calculations.

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | Expected % Decrease |

| Symmetric Stretch | ~2870 | ~2100 | ~26.8% |

| Asymmetric Stretch | ~2960 | ~2210 | ~25.3% |

| Bending (Scissoring) | ~1470 | ~1080 | ~26.5% |

Future Directions and Emerging Research Avenues for Nortriptyline D3 Hydrochloride

Integration into Multi-Omics Research Methodologies

The unique properties of nortriptyline-d3 hydrochloride make it an invaluable asset for integration into multi-omics research, which involves the comprehensive analysis of various biological molecules, such as proteins (proteomics) and metabolites (metabolomics). In these complex studies, accurately quantifying specific molecules within a vast and varied biological sample is crucial.

Stable isotope-labeled compounds like nortriptyline-d3 are essential for achieving this accuracy, particularly in mass spectrometry-based metabolomics. medchemexpress.eumcmaster.ca They serve as internal standards to correct for variations in sample preparation and instrument response, ensuring that the detected changes in metabolite levels are biologically meaningful and not just analytical artifacts. texilajournal.com The use of stable isotope labeling helps to differentiate biologically relevant metabolites from experimental noise, a significant challenge in metabolomics where thousands of peaks can be detected. otsuka.co.jpotsuka.co.jp

By incorporating nortriptyline-d3 into multi-omics workflows, researchers can achieve more reliable and reproducible data. This allows for a more accurate understanding of the metabolic and proteomic changes associated with disease states or drug responses. For instance, in studies of pulmonary hypertension, combined proteomic and metabolomic analyses have been used to identify key metabolic alterations, demonstrating the power of these integrated approaches. mdpi.com

Development of Novel Research Tools and Probes Based on Deuterated Nortriptyline (B1679971) Analogues

The development of novel research tools and probes from deuterated nortriptyline analogues represents a significant area of future research. These tools are crucial for exploring the intricate mechanisms of drug action and biological processes.

Fluorescent probes, for example, can be synthesized from nortriptyline analogues to enable real-time imaging and tracking of the drug within living cells. This provides valuable insights into its distribution, target engagement, and subcellular localization. One study described the development of a fluorescent probe for nortriptyline detection, which could be extended to create more customized monitoring systems. researchgate.net

Furthermore, deuterated analogues can be modified to create chemical probes that can be used to identify and characterize new biological targets or pathways affected by nortriptyline. These probes can be designed to interact with specific enzymes or receptors, allowing researchers to investigate the drug's mechanism of action in greater detail.

Exploration of Advanced Isotopic Labeling Strategies for Enhanced Research Utility

Advanced isotopic labeling strategies are being explored to further enhance the utility of deuterated compounds like nortriptyline-d3 in research. These strategies involve the use of multiple stable isotopes, such as ¹³C and ¹⁵N, in addition to deuterium (B1214612), to create more sophisticated research tools. researchgate.netacs.org

These multi-labeled compounds can be used in stable isotope tracer studies to track the metabolic fate of drugs and their metabolites with greater precision. researchgate.net By following the distribution of the different isotopes, researchers can gain a more detailed understanding of metabolic pathways and how they are affected by disease or drug treatment.

The development of more diverse and economically produced isotopically labeled compounds is crucial for advancing this area of research. sigmaaldrich.com These advanced labeling techniques will enable more complex and informative studies, leading to new discoveries in drug metabolism and systems biology.

Contribution to Fundamental Understanding of Drug Metabolism and Disposition Mechanisms

This compound plays a critical role in advancing our fundamental understanding of drug metabolism and disposition. As a stable isotope-labeled internal standard, it is indispensable for accurate quantification in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Nortriptyline is primarily metabolized in the liver by the enzyme CYP2D6, with contributions from other enzymes like CYP1A2, CYP2C19, and CYP3A4. drugbank.comwikipedia.org Genetic variations in these enzymes can significantly affect how an individual metabolizes the drug, leading to differences in efficacy and side effects. wikipedia.orgdrugbank.com The use of nortriptyline-d3 allows for precise measurement of nortriptyline and its metabolites, such as 10-hydroxynortriptyline, in various biological samples. drugbank.com This is crucial for pharmacogenetic studies that aim to correlate genetic variations with drug metabolism profiles.

By enabling accurate metabolite profiling, nortriptyline-d3 helps researchers to identify and quantify the various metabolites of nortriptyline, providing a more complete picture of its metabolic pathways. This information is vital for understanding potential drug-drug interactions and for developing safer and more effective therapeutic strategies.

Q & A

Q. What analytical methods are recommended for quantifying Nortriptyline-d3 Hydrochloride in biological matrices?

this compound is primarily used as a deuterated internal standard in LC-MS/MS to improve quantification accuracy. For example, in plasma analysis, protein precipitation with perchloric acid followed by isotope dilution (using deuterated analogs like Nortriptyline-d3) ensures minimal matrix interference and precise calibration . Method validation should include tests for linearity, recovery, and cross-contamination between isotopic forms .

Q. How should researchers ensure the stability of this compound during storage and handling?

Store the compound at -20°C in tightly sealed, light-resistant containers to prevent degradation. Stability studies should confirm no isotopic exchange or decomposition under these conditions. Pre-experiment validation via NMR or LC-MS is advised to verify structural integrity, especially after long-term storage .

Q. What safety protocols are critical when working with this compound?

Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coats), avoid inhalation of dust, and ensure proper ventilation. In case of spills, collect mechanically and prevent environmental contamination (e.g., via drains). Emergency protocols include eye rinsing with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can isotopic purity of this compound impact metabolic pathway studies?

Deuterium labeling (e.g., at the methyl group) ensures minimal metabolic interference, as the isotope effect on reaction rates is negligible. However, confirm isotopic purity (>98%) via mass spectrometry to avoid misattribution of metabolite signals. For instance, incomplete deuteration might lead to false-positive identification of non-deuterated metabolites in LC-MS workflows .

Q. What experimental designs mitigate cross-contamination risks between Nortriptyline and its deuterated analog?

Use separate glassware and equipment for deuterated and non-deuterated compounds. Chromatographic methods should resolve isotopic peaks (e.g., using high-resolution LC columns). Include blank runs to detect carryover, and validate separation efficiency via spiked samples .

Q. How do researchers reconcile discrepancies in pharmacokinetic data when using deuterated internal standards?

Discrepancies may arise from matrix effects or ion suppression in MS. Address this by:

Q. What strategies optimize the use of this compound in multi-analyte panels for toxicology studies?

Design panels with isotopically distinct analogs (e.g., Amitriptyline-d3, Imipramine-d3) to avoid spectral overlap. Use MRM (multiple reaction monitoring) in LC-MS/MS to target unique ion transitions. Pre-test analyte compatibility to ensure no chemical interactions during sample preparation .

Methodological Considerations

Q. How to validate the accuracy of quantitative assays using this compound?

Perform intra- and inter-day precision tests with spiked samples across the expected concentration range. Assess accuracy via spike-and-recovery experiments (target: 85–115% recovery). Include sensitivity metrics (LOQ/LOD) and cross-validate against certified reference materials .

Q. What are the critical parameters for synthesizing and certifying this compound as a reference standard?

Synthesis must ensure ≥98% isotopic enrichment, confirmed by mass spectrometry. Certification requires:

Q. How to address regulatory compliance when using this compound in preclinical studies?

Adhere to NIH guidelines for experimental reporting, including detailed documentation of compound sourcing, handling, and waste disposal. Ensure institutional approval for deuterated compound use, especially in animal studies, and comply with GLP standards for data traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.